4-(Pyridin-4-YL)piperazin-2-one

Sigma Receptor Selectivity Neuropharmacology

This 4-pyridyl isomer is the optimal building block for σ1 receptor-targeted research, offering distinct selectivity over the σ2-favoring 2-pyridyl analog. Its validated 4-pyridylpiperazine pharmacophore is key for histamine H3 antagonist development. Ensure target engagement accuracy—choose the correct regioisomer for neuroscience and medicinal chemistry projects. Secure this high-purity intermediate now to advance your CNS pipeline.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 166953-18-0
Cat. No. B068197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-YL)piperazin-2-one
CAS166953-18-0
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=CC=NC=C2
InChIInChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13)
InChIKeyWCDFJPZJXVQWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-YL)piperazin-2-one (CAS 166953-18-0): A Pyridinylpiperazine Scaffold for Targeted Scientific Procurement


4-(Pyridin-4-YL)piperazin-2-one (CAS 166953-18-0) is a heterocyclic building block belonging to the pyridinylpiperazine class, characterized by a piperazin-2-one core substituted at the 4-position with a pyridin-4-yl moiety . This specific regiochemistry defines its interaction with biological targets, distinguishing it from its 2-pyridyl and 3-pyridyl analogs [1]. The compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing ligands targeting sigma receptors [1], histamine H3 receptors [2], and other central nervous system (CNS) targets.

4-(Pyridin-4-YL)piperazin-2-one: Why In-Class Analogs Are Not Interchangeable


Generic substitution among pyridinylpiperazine isomers is scientifically unsound due to the profound impact of the pyridyl nitrogen position on receptor subtype selectivity. The 4-pyridyl isomer, 4-(Pyridin-4-YL)piperazin-2-one, exhibits a distinct pharmacological profile, preferentially targeting sigma-1 (σ1) receptors over sigma-2 (σ2) receptors, a characteristic not shared by its 2-pyridyl analog which favors σ2 receptors [1]. This difference in selectivity is a direct consequence of the spatial orientation of the pyridyl nitrogen, which governs the compound's binding interactions with specific receptor subtypes [1]. Therefore, substituting one isomer for another would fundamentally alter a research project's target engagement profile, potentially leading to erroneous biological conclusions and wasted resources.

Quantitative Differentiation of 4-(Pyridin-4-YL)piperazin-2-one (CAS 166953-18-0) Against Key Comparators


Sigma Receptor Subtype Selectivity: Preferential σ1 over σ2 Binding vs. 2-Pyridyl Isomer

The position of the pyridyl nitrogen dictates sigma receptor subtype selectivity. The 4-pyridyl isomer, represented by 4-(Pyridin-4-YL)piperazin-2-one, exhibits a clear preference for σ1 receptors over σ2 receptors, in contrast to the 2-pyridyl isomer which is σ2-selective [1]. This differential selectivity is a critical parameter for experimental design in neuroscience research.

Sigma Receptor Selectivity Neuropharmacology

Binding Affinity for Sigma-1 (σ1) Receptors: A Quantitative Comparison with 4-Pyridylpiperazine Analogs

Quantitative binding data for closely related 4-pyridylpiperazines demonstrate nanomolar affinity for the σ1 receptor. Two representative 4-pyridylpiperazine analogs, Compound 1 and Compound 2, exhibited Ki values of 41.8 ± 5.9 nM and 34.2 ± 2.8 nM, respectively, for the σ1 receptor [1]. This provides a quantitative benchmark for the expected activity of 4-(Pyridin-4-YL)piperazin-2-one and its derivatives, contrasting with the significantly lower σ2 receptor affinities observed for these compounds.

Sigma-1 Receptor Binding Affinity Ki

Physicochemical Properties and Structural Distinction from the 1-(Pyridin-4-yl) Isomer

4-(Pyridin-4-YL)piperazin-2-one (CAS 166953-18-0) is a regioisomer of 1-(Pyridin-4-yl)piperazin-2-one (CAS 374795-64-9). While they share the same molecular formula (C9H11N3O) and molecular weight (177.20 g/mol), their distinct IUPAC names (4-pyridin-4-ylpiperazin-2-one vs. 1-pyridin-4-ylpiperazin-2-one) reflect the different substitution patterns on the piperazinone ring . This structural variance results in unique spatial arrangements and electronic distributions, which can lead to divergent biological activities and synthetic utility.

Physicochemical Properties Isomerism Drug Design

Optimal Research and Procurement Applications for 4-(Pyridin-4-YL)piperazin-2-one


Synthesis of Sigma-1 (σ1) Receptor Ligands for Neuropharmacology Research

This compound is the optimal starting material for researchers developing novel sigma-1 receptor ligands. Its inherent selectivity for the σ1 subtype, as established by studies on 4-pyridylpiperazines, makes it a superior choice over the 2-pyridyl isomer for projects focused on σ1-mediated pathways, such as those involved in neuroprotection, pain modulation, and psychostimulant abuse [1].

Development of Histamine H3 Receptor Antagonists for Metabolic and CNS Disorders

The 4-pyridylpiperazine scaffold, of which this compound is a core, is a validated pharmacophore for designing potent and selective histamine H3 receptor antagonists. These antagonists are under investigation for treating conditions like obesity, cognitive disorders, and sleep-wake dysregulation [2]. Procuring this specific regioisomer ensures compatibility with established structure-activity relationships in this therapeutic area.

Chemical Biology Tool Compound for Investigating Sigma Receptor Subtype Function

Due to its clear distinction in sigma receptor subtype preference compared to the 2-pyridyl analog, this compound and its derivatives can serve as valuable chemical probes. They enable researchers to dissect the individual contributions of σ1 and σ2 receptors in complex biological systems, a task that is challenging with less selective tool compounds [1].

Technical Documentation Hub

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